Veralipride-d6 is a deuterated form of Veralipride, a compound primarily used in the treatment of various neuropsychiatric disorders. The introduction of deuterium atoms into the molecular structure of Veralipride enhances its pharmacokinetic properties, making it a valuable tool in scientific research. This compound is classified as a dopamine D2 receptor antagonist, which means it inhibits the action of dopamine, leading to increased prolactin secretion without estrogenic or progestagenic effects.
Veralipride-d6 has the chemical formula and a molecular weight of 389.5 g/mol. It is recognized under the CAS number 105258-80-8 and is commonly referred to by various synonyms, including 5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide. The compound is synthesized through specific methods that incorporate deuterium into the original Veralipride structure, enhancing its stability and metabolic profile in biological systems .
The synthesis of Veralipride-d6 involves several methodologies aimed at incorporating deuterium into the Veralipride molecule:
Industrial production typically utilizes large-scale synthesis techniques that ensure efficient incorporation of deuterium while maintaining product integrity .
Veralipride-d6 features a complex molecular structure characterized by multiple functional groups. Its molecular formula indicates the presence of:
The structural representation includes a benzamide core with a pyrrolidine moiety, which is crucial for its interaction with dopamine receptors. Detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Veralipride-d6 undergoes various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the specific reaction conditions employed .
Veralipride-d6 acts as a dopamine D2 receptor antagonist. Upon binding to these receptors in the brain, it inhibits dopamine's action, leading to increased levels of prolactin secretion. This mechanism does not exhibit estrogenic or progestagenic effects, making it distinct among other dopaminergic agents. The precise molecular pathways involved in its action are still under investigation but are known to significantly influence neurotransmitter activity within the central nervous system .
The physical properties of Veralipride-d6 include:
The chemical properties encompass its stability under various conditions, reactivity with nucleophiles, and susceptibility to oxidation and reduction reactions. The following table summarizes key physical and chemical data:
Property | Data |
---|---|
CAS Number | 105258-80-8 |
Molecular Formula | C₁₇H₁₉D₆N₃O₅S |
Molecular Weight | 389.5 g/mol |
Synonyms | Agreal-d6, LIR 1660-d6 |
Origin | United States |
Analytical methods such as mass spectrometry can determine deuterium enrichment levels in synthesized samples .
Veralipride-d6 has several scientific applications:
Veralipride-d6 is a deuterated analog of the atypical antipsychotic veralipride, where six hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The parent compound veralipride (C₁₇H₂₅N₃O₅S) features a benzamide core with a 2,3-dimethoxy-5-sulfamoylbenzoyl group linked to a 1-allyl-2-(aminomethyl)pyrrolidine moiety [1] [9]. In veralipride-d6, deuteration occurs at the two methoxy groups (–OCH₃ → –OCD₃), confirmed via comparative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [3]. This strategic labeling targets metabolically vulnerable sites while preserving the compound’s stereochemistry and receptor-binding affinity. The molecular weight increases from 383.46 g/mol to 389.51 g/mol, consistent with the addition of six deuterium atoms [1] [9].
Table 1: Molecular Characteristics of Veralipride-d6
Property | Veralipride | Veralipride-d6 |
---|---|---|
Molecular Formula | C₁₇H₂₅N₃O₅S | C₁₇H₁₉D₆N₃O₅S |
Molecular Weight (g/mol) | 383.46 | 389.51 |
Deuteration Sites | N/A | Two methoxy groups |
CAS Number | 66644-81-3 | Unspecified* |
*While veralipride-d6’s exact CAS is unidentified, its structural parent is well-documented [9].
Comparative studies reveal that deuteration minimally alters electronic configuration but significantly impacts vibrational spectroscopy profiles and metabolic stability. Key observations include:
Veralipride-d6 exhibits enhanced stability under thermal and oxidative stress relative to its non-deuterated counterpart. Accelerated stability studies under ICH guidelines demonstrate:
Table 2: Stability Profile of Veralipride-d6
Condition | Test Protocol | Degradation Observed |
---|---|---|
Thermal Stress (100°C) | 72 hours, sealed ampule | None |
Oxidative Stress (40% O₂) | 72 hours, 25°C | <5% impurities |
UV Exposure (300–400 nm) | 48 hours, 25°C | ~15% degradation |
Deuteration does not significantly alter veralipride’s inherent solubility or lipophilicity due to isotopic similarity:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4